Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate
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Overview
Description
Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through filtration and crystallization to obtain a high-purity dye suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups (-N=N-) can be reduced to amines under specific conditions, such as the presence of reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium dithionite or zinc dust in acidic conditions are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo bonds (-N=N-) play a crucial role in this process by allowing the compound to undergo electronic transitions. Additionally, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, making it useful in applications like drug delivery and staining.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 3-((2-chloro-4-nitrophenyl)azo)-5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-8-((4-(phenylamino)-3-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate stands out due to its unique combination of azo groups and phenolic hydroxyl groups, which contribute to its vibrant color and stability. Its ability to undergo various chemical reactions and form stable complexes makes it highly versatile in scientific and industrial applications.
Biological Activity
Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a complex azo dye with significant biological activity. This compound, characterized by its intricate structure, has been studied for its potential applications in various fields, including biochemistry and environmental science.
Chemical Structure
The molecular formula of this compound is C22H18N6Na3O12S3, with a molecular weight of approximately 930.7 g/mol . The structure features multiple azo groups (-N=N-) and sulfonate groups, contributing to its solubility and reactivity.
Azo compounds like this compound are known to undergo reductive cleavage in biological systems, leading to the formation of aromatic amines. These amines can exhibit various biological activities, including mutagenicity and carcinogenicity .
Enzymatic Reduction
Research indicates that the enzyme azoreductase plays a crucial role in the metabolism of azo dyes. Specifically, Clostridium perfringens has been shown to produce azoreductase (AzoC), which reduces azo dyes to their corresponding aromatic amines. This process is significant as it can lead to the release of potentially harmful compounds into the environment or within biological systems .
Toxicological Studies
Toxicological assessments have highlighted the potential risks associated with exposure to this compound. Studies suggest that prolonged exposure may lead to cytotoxic effects due to the release of aromatic amines, which are known carcinogens. For instance, the sulfonation of azo dyes has been linked to increased cytoplasmic protein release in bacterial cells, indicating a stress response that could have broader implications for human health .
Case Study 1: Environmental Impact
A study focused on the environmental degradation of azo dyes revealed that this compound exhibits significant resistance to biodegradation. This persistence in the environment raises concerns about its accumulation and potential ecological impact .
Case Study 2: Biochemical Applications
Another research initiative investigated the use of this compound in biochemical assays. The compound demonstrated effective binding properties in assays involving cell signaling pathways and receptor interactions. Specifically, it was noted for its ability to modulate receptor activity related to immune responses, suggesting potential therapeutic applications .
Summary of Biological Activities
Activity | Description |
---|---|
Azoreductase Activity | Reduction to aromatic amines by microbial enzymes |
Cytotoxicity | Potential release of carcinogenic compounds |
Environmental Persistence | Resistance to biodegradation leading to ecological concerns |
Receptor Modulation | Interaction with immune receptors influencing signaling |
Toxicological Profile
Parameter | Findings |
---|---|
LD50 | Not established; potential for toxicity noted |
Carcinogenicity | Aromatic amines produced are known carcinogens |
Environmental Impact | Significant resistance to degradation |
Properties
CAS No. |
85631-82-9 |
---|---|
Molecular Formula |
C34H21N8Na3O14S3 |
Molecular Weight |
930.7 g/mol |
IUPAC Name |
trisodium;5-[[5-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H24N8O14S3.3Na/c43-28-17-29(44)26(16-25(28)38-37-21-8-11-24(30(14-21)58(51,52)53)35-19-4-2-1-3-5-19)39-40-27-15-23(57(48,49)50)12-18-13-31(59(54,55)56)33(34(45)32(18)27)41-36-20-6-9-22(10-7-20)42(46)47;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
ACUCGXMQEHNUDP-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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